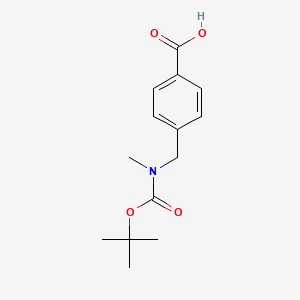

![molecular formula C8H15NO B1358730 1-Oxa-7-azaspiro[4.5]decane CAS No. 63766-56-3](/img/structure/B1358730.png)

1-Oxa-7-azaspiro[4.5]decane

概要

説明

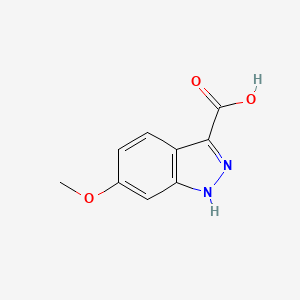

1-Oxa-7-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H15NO . It is also known as Cyclohexanespiro-2′-(1′,3′-oxazolidine) .

Synthesis Analysis

The synthesis of 1-Oxa-7-azaspiro[4.5]decane has been studied in several papers. For instance, one method involves the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . Another approach involves the reaction of Dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols .Molecular Structure Analysis

The molecular structure of 1-Oxa-7-azaspiro[4.5]decane includes a total of 26 bonds. There are 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis

1-Oxa-7-azaspiro[4.5]decane has been studied in reactions with compounds containing pharmacophoric groups . It has also been used in the synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-7-azaspiro[4.5]decane include a refractive index of n20/D 1.4830 (lit.), a boiling point of 203-204 °C (lit.), and a density of 0.996 g/mL at 25 °C (lit.) .科学的研究の応用

1-Oxa-7-azaspiro[4.5]decane: A Comprehensive Analysis of Scientific Research Applications: 1-Oxa-7-azaspiro[4.5]decane is a chemical compound that has garnered interest in various scientific research fields due to its unique structural properties. Below is a comprehensive analysis of potential applications based on available research and literature.

Synthesis of Novel Spiro Systems

Researchers have explored the synthesis of new spiro systems using 1-Oxa-7-azaspiro[4.5]decane as a precursor or intermediate. The compound’s structure allows for the creation of complex molecules with potential applications in medicinal chemistry .

Development of Agrochemicals

The structural analogs of 1-Oxa-7-azaspiro[4.5]decane have been utilized in the synthesis of agrochemicals like spirotetramat, which is used for pest control in agriculture .

Pharmaceutical Research

The compound’s derivatives are being studied for their pharmaceutical properties. For example, its analogs have been investigated for antitumor activities, showcasing the compound’s potential in cancer research .

Synthesis of Biologically Active Compounds

1-Oxa-7-azaspiro[4.5]decane serves as a building block for synthesizing biologically active compounds, which could lead to the development of new drugs and therapeutic agents .

Material Science

The compound’s properties may be harnessed in material science to develop new materials with specific characteristics, such as enhanced durability or conductivity.

These applications demonstrate the versatility and potential of 1-Oxa-7-azaspiro[4.5]decane in scientific research across various disciplines.

Synthesis of a New Spiro System A High-Yield and Cost-Effective Synthesis of Spirotetramat Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro Synthesis of 8-oxa-2-azaspiro

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-oxa-9-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-8(7-9-5-1)4-2-6-10-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXRCCOYFVHFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCO2)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626986 | |

| Record name | 1-Oxa-7-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-7-azaspiro[4.5]decane | |

CAS RN |

63766-56-3 | |

| Record name | 1-Oxa-7-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the 1-oxa-7-azaspiro[4.5]decane scaffold interesting for medicinal chemistry, particularly targeting the NK-1 receptor?

A: Research has shown that the 1-oxa-7-azaspiro[4.5]decane structure can be modified to create potent and selective antagonists for the Neurokinin-1 (NK-1) receptor [, ]. This receptor is involved in various physiological processes, including pain transmission and emesis.

Q2: How does the stereochemistry of the 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane molecule affect its activity as a potential NK-1 receptor antagonist?

A: Studies have demonstrated that the stereochemistry at the C3 position of the 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane scaffold significantly impacts its biological activity []. Specifically, researchers have developed stereoselective syntheses to produce both the 3S and 3R epimers, aiming to investigate the structure-activity relationships and identify the optimal configuration for NK-1 receptor antagonism.

Q3: What are the major metabolic pathways of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivatives in a biological system?

A: Research using rat models revealed that [3R,5R,6S]-3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane undergoes extensive metabolism, primarily in the liver []. The main metabolic products identified include two nitrones, a lactam formed from the piperidine ring, and a keto acid resulting from oxidative deamination of the piperidine ring.

Q4: What innovative synthetic approaches have been explored for constructing the 1-oxa-7-azaspiro[4.5]decane ring system?

A: One notable synthetic route utilizes a palladium(0)-catalyzed cyclocarbonylation reaction involving a γ-iodoallylic alcohol substrate []. This key step allows for the efficient and controlled formation of the spirocyclic ring system, highlighting the utility of transition metal catalysis in complex molecule synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)

![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)

![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)